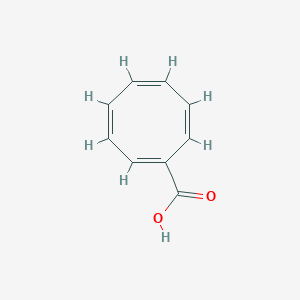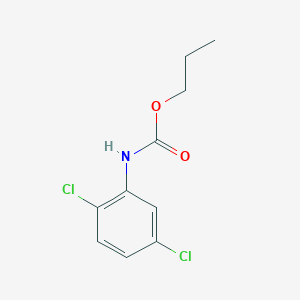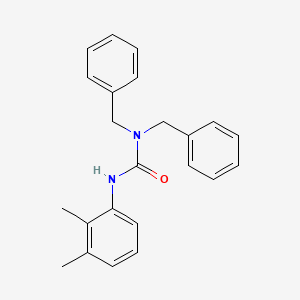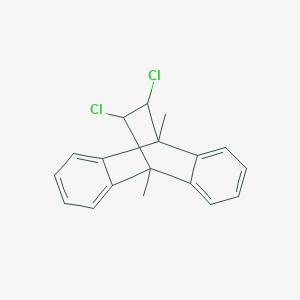
11,12-Dichloro-9,10-dihydro-9,10-dimethyl-9,10-ethanoanthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11,12-Dichloro-9,10-dihydro-9,10-dimethyl-9,10-ethanoanthracene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C18H16Cl2 and a molecular weight of 303.234 g/mol . This compound is characterized by its rigid ethano-bridged anthracene backbone, which makes it a unique structure in the realm of organic chemistry . It is primarily used in early discovery research and is part of a collection of rare and unique chemicals .
Métodos De Preparación
The synthesis of 11,12-Dichloro-9,10-dihydro-9,10-dimethyl-9,10-ethanoanthracene involves several steps:
Synthetic Routes: The key intermediate for the synthesis is 2,3,6,7-tetraamino-9,10-dimethyl-9,10-ethanoanthracene. This intermediate is synthesized through a multi-step process involving bromination and amination reactions.
Reaction Conditions: The reaction conditions typically involve the use of solvents like acetone and petroleum ether, with the reactions being carried out at controlled temperatures.
Industrial Production Methods:
Análisis De Reacciones Químicas
11,12-Dichloro-9,10-dihydro-9,10-dimethyl-9,10-ethanoanthracene undergoes various chemical reactions:
Types of Reactions: This compound can undergo substitution reactions, particularly halogenation and amination.
Common Reagents and Conditions: Common reagents include bromine for bromination and various amines for amination reactions.
Major Products: Major products from these reactions include diazoles, quinoxalines, and other nitrogen-containing heterocycles.
Aplicaciones Científicas De Investigación
11,12-Dichloro-9,10-dihydro-9,10-dimethyl-9,10-ethanoanthracene has several scientific research applications:
Biology and Medicine:
Mecanismo De Acción
The mechanism of action of 11,12-Dichloro-9,10-dihydro-9,10-dimethyl-9,10-ethanoanthracene involves its interaction with various molecular targets:
Molecular Targets and Pathways: The compound’s rigid structure allows it to interact with specific molecular targets, potentially affecting electron transport pathways in organic electronic devices. The exact molecular targets in biological systems are not well-defined.
Comparación Con Compuestos Similares
11,12-Dichloro-9,10-dihydro-9,10-dimethyl-9,10-ethanoanthracene can be compared with other similar compounds:
Propiedades
Número CAS |
116596-89-5 |
|---|---|
Fórmula molecular |
C18H16Cl2 |
Peso molecular |
303.2 g/mol |
Nombre IUPAC |
15,16-dichloro-1,8-dimethyltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene |
InChI |
InChI=1S/C18H16Cl2/c1-17-11-7-3-5-9-13(11)18(2,16(20)15(17)19)14-10-6-4-8-12(14)17/h3-10,15-16H,1-2H3 |
Clave InChI |
WSLULVYZRNOGCI-UHFFFAOYSA-N |
SMILES canónico |
CC12C(C(C(C3=CC=CC=C31)(C4=CC=CC=C24)C)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-4-[(4-methylbenzyl)sulfonyl]benzene](/img/structure/B11950957.png)
![n-[2-(Tetradecyloxy)phenyl]acetamide](/img/structure/B11950970.png)
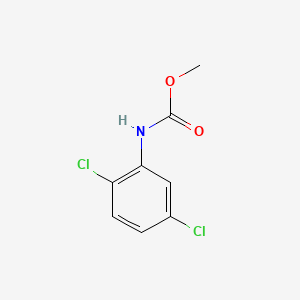

![1-Methyl-2-[(2-nitrophenyl)sulfanyl]benzene](/img/structure/B11951006.png)
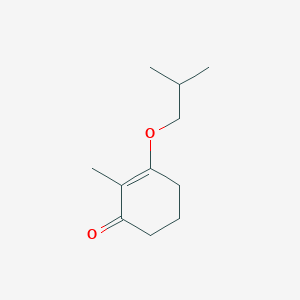

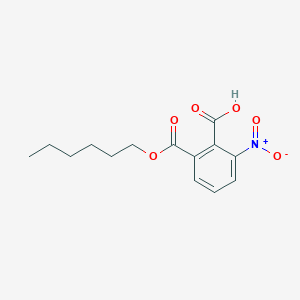
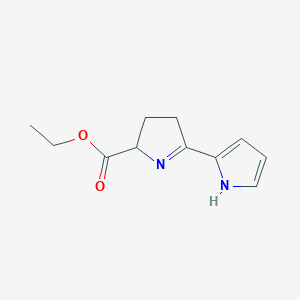
![Ethyl 2-[2-(1,3-benzothiazol-2-ylsulfanyl)acetamido]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11951027.png)
![11,11-Dimethyl-1,8-diphenyl-13-oxa-10lambda6-thiatetracyclo[6.4.1.02,7.09,12]trideca-2,4,6-triene 10,10-dioxide](/img/structure/B11951034.png)
